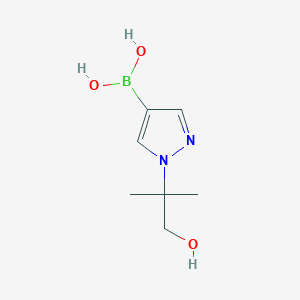

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid

CAS No.:

Cat. No.: VC17608479

Molecular Formula: C7H13BN2O3

Molecular Weight: 184.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13BN2O3 |

|---|---|

| Molecular Weight | 184.00 g/mol |

| IUPAC Name | [1-(1-hydroxy-2-methylpropan-2-yl)pyrazol-4-yl]boronic acid |

| Standard InChI | InChI=1S/C7H13BN2O3/c1-7(2,5-11)10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3 |

| Standard InChI Key | MRBAXCHFGLNWIY-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CN(N=C1)C(C)(C)CO)(O)O |

Introduction

Structural and Chemical Characteristics

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid (C₇H₁₃BN₂O₃) features a pyrazole ring substituted at the 1-position with a 2-hydroxy-2-methylpropyl group and at the 4-position with a boronic acid (-B(OH)₂) moiety. The boronic acid group confers reactivity in cross-coupling reactions, while the hydroxyalkyl substituent enhances solubility in polar solvents .

Table 1: Key Physicochemical Properties of Structural Analogs

The boronic acid variant is expected to exhibit higher polarity and lower thermal stability than its pinacol ester counterpart due to the presence of hydroxyl groups .

Synthetic Methodologies

The synthesis of pyrazole boronic acids typically follows a three-step pathway, as outlined in a patented method for 1-alkylpyrazole-4-boronic acid pinacol esters :

-

Iodination: Pyrazole reacts with iodine and hydrogen peroxide to form 4-iodopyrazole.

-

Alkylation: The 4-iodopyrazole undergoes alkylation with a haloalkane (e.g., methyl chloride) to introduce the 1-alkyl substituent.

-

Borylation: A Grignard reagent exchange with a boron reagent (e.g., BE001) yields the boronic acid pinacol ester, which can be hydrolyzed to the boronic acid.

For 1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid, the alkylation step would require a hydroxy-functionalized alkylating agent, such as 2-bromo-2-methylpropan-1-ol, to introduce the 2-hydroxy-2-methylpropyl group. Subsequent hydrolysis of the pinacol ester under acidic conditions would yield the target boronic acid .

Research Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation in the synthesis of biaryl compounds. For example, analogous pyrazole boronic esters have been used to construct heterocyclic frameworks in pharmaceutical intermediates .

Challenges and Future Directions

Current limitations include the lack of empirical data on this specific compound’s reactivity and biological activity. Future research should prioritize:

-

Optimizing synthetic routes to improve yield and purity.

-

Characterizing stability under varying pH and temperature conditions.

-

Evaluating catalytic efficiency in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume